1-(Dimethylamino)pyridine-4(1H)-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134368-08-4 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-(dimethylamino)pyridine-4-thione |
InChI |
InChI=1S/C7H10N2S/c1-8(2)9-5-3-7(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
DYEUQWKNXKDDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=CC(=S)C=C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Dimethylamino Pyridine 4 1h Thione and Analogues
Nucleophilic Reactivity of the Thione Moiety
The thione group in 1-(dimethylamino)pyridine-4(1H)-thione is a key center of reactivity, primarily exhibiting nucleophilic character at the sulfur atom. This is attributed to the contribution of the betaine-like resonance structure, which places a negative charge on the sulfur, enhancing its nucleophilicity.
Alkylation Reactions at the Sulfur Center
The sulfur atom of the thione moiety is a soft nucleophile and readily undergoes alkylation with various electrophiles. ysu.edu This S-alkylation is a common reaction for pyridinethiones and related heterocyclic thiones. ekb.egmdpi.com The reaction typically proceeds under mild conditions, for example, by treating the thione with an alkyl halide in the presence of a base to generate the thiolate anion, which is an even more potent nucleophile. However, the inherent nucleophilicity of the sulfur in this compound often allows the reaction to proceed without an external base.
The products of these reactions are S-alkylated pyridinium (B92312) salts. The reaction is generally highly regioselective for the sulfur atom over the pyridine (B92270) nitrogen due to the soft nature of the sulfur and the alkyl halide electrophiles.
Below is a table summarizing typical alkylation reactions observed for analogous heterocyclic thiones:
| Alkylating Agent | Product Type | Reference Compound Example |
| Methyl Iodide | S-Methylpyridinium Iodide | 2,6-dimethyl-4-methoxypyridine |
| Benzyl Bromide | S-Benzylpyridinium Bromide | 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |
| 2-Bromo-1-phenylethanone | S-(2-Oxo-2-phenylethyl)pyridinium Bromide | 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |
Photocycloaddition Reactions and Subsequent Transformations
Thiocarbonyl compounds are known to participate in photochemical reactions, particularly [2+2] photocycloaddition reactions with alkenes to form thietanes. rsc.orgwikipedia.org The reaction is initiated by the photoexcitation of the thione to its excited state, which then reacts with a ground-state alkene. wikipedia.org These reactions can be synthetically useful for the construction of four-membered sulfur-containing rings. nih.govnih.gov
For pyridine-4-thiones, irradiation in the presence of alkenes can lead to the formation of spirothietanes. rsc.org However, these initial adducts can be unstable and undergo subsequent transformations, such as ring cleavage and aromatization, to yield 4-substituted pyridines. rsc.org The specific outcome of the reaction can depend on the nature of the alkene and the reaction conditions.
The general scheme for the photocycloaddition of a pyridinethione with an alkene is as follows:
Pyridinethione + Alkene --(hν)--> [2+2] Cycloadduct (Thietane)Subsequent transformations of the thietane (B1214591) intermediate can include:
Cycloreversion: Reversion to the starting materials.
Ring Cleavage and Rearrangement: Leading to the formation of substituted pyridines. rsc.org
The efficiency and regioselectivity of the photocycloaddition are influenced by the electronic properties of both the thione and the alkene. In the case of this compound, the electron-donating N,N-dimethylamino group may influence the energy levels of the excited state and thus the reactivity in photocycloaddition reactions.
Electrophilic Reactivity of the Pyridine Core
The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqquimicaorganica.orgquora.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iqresearchgate.net When electrophilic substitution does occur, it typically favors the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the nitrogen atom. quora.comquora.comyoutube.com
Given the strong activating effect of the N-amino group, it is plausible that electrophilic substitution could be more facile than in unsubstituted pyridine. However, the reaction would still likely require forcing conditions. The directing effect would be a combination of the influences of both substituents. While the inherent preference for meta-attack in pyridines would direct an incoming electrophile to the 3- and 5-positions, the powerful activating effect of the N,N-dimethylamino group would also favor attack at the 2- and 6-positions (ortho to the nitrogen). The precise regiochemical outcome would likely be a mixture of isomers and would depend on the specific electrophile and reaction conditions.
Intramolecular Rearrangements and Ring Transformations
Pyridinium salts and related heterocyclic systems can undergo a variety of intramolecular rearrangements and ring transformations, often induced by nucleophiles or heat. clockss.orgnih.gov While specific studies on this compound are not prevalent, analogies can be drawn from the reactivity of other pyridinium derivatives.
One potential type of reaction is a ring transformation initiated by nucleophilic attack on the pyridine ring. clockss.org The pyridine ring, particularly when quaternized as in the case of the N-amino derivative, is susceptible to cleavage and re-cyclization. clockss.org For example, treatment of certain pyridinium salts with strong nucleophiles can lead to ring-opening to form glutaconic dialdehyde (B1249045) derivatives, a reaction known as the Zincke-König reaction. clockss.org
Additionally, pyridones and their sulfur analogs can participate in ring-opening and transformation reactions, especially when appropriately substituted. nih.govrsc.org For instance, 1-methyl-3,5-dinitro-2-pyridone undergoes ring transformation when treated with a ketone and ammonia. nih.gov While this compound lacks the strong electron-withdrawing nitro groups, the principle of ring transformation via nucleophilic addition and subsequent rearrangement remains a possibility under certain conditions.
Thermal rearrangements are also known for related sulfur-containing heterocycles. mdpi.com It is conceivable that under thermal stress, this compound could undergo rearrangements, although specific pathways have not been documented.
Influence of the N,N-Dimethylamino Group on Reaction Pathways
The N,N-dimethylamino group at the 1-position exerts a profound influence on the reactivity of the entire molecule through its strong electron-donating character. acs.orgvalpo.edu This influence is primarily mediated through resonance, where the lone pair of electrons on the exocyclic nitrogen can be delocalized into the pyridine ring.
The key effects of the N,N-dimethylamino group can be summarized as follows:
Enhanced Nucleophilicity of the Thione: By donating electron density into the pyridine ring, the N,N-dimethylamino group increases the electron density at the 4-position, which in turn enhances the negative charge on the sulfur atom in the betaine-like resonance form. This makes the sulfur atom a more potent nucleophile, facilitating reactions such as S-alkylation. valpo.edu
Activation of the Pyridine Ring: The electron-donating nature of the N,N-dimethylamino group counteracts the deactivating effect of the ring nitrogen to some extent, making the pyridine core more susceptible to electrophilic attack than unsubstituted pyridine. acs.orgnih.gov This effect is well-documented for 4-dimethylaminopyridine (B28879) (DMAP), which is a much stronger nucleophile and base than pyridine due to resonance stabilization of the protonated or alkylated form. wikipedia.orgacademie-sciences.frnih.govsigmaaldrich.com
Stabilization of Cationic Intermediates: In reactions that proceed through cationic intermediates, such as electrophilic addition to the pyridine ring, the N,N-dimethylamino group can stabilize the positive charge through resonance, thereby lowering the activation energy for such processes.
The table below illustrates the comparative electronic effects of different substituents on the pyridine ring, highlighting the strong electron-donating nature of the N,N-dimethylamino group.
| Substituent at 4-position | Electronic Effect | Impact on Reactivity | Reference |
| -H | Neutral | Baseline reactivity of pyridine | uoanbar.edu.iq |
| -NO2 | Strong Electron-Withdrawing | Deactivates ring towards electrophilic attack | nih.gov |
| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivates ring towards electrophilic attack | nih.gov |
| -OCH3 | Electron-Donating (Resonance) | Activates ring towards electrophilic attack | pearson.com |
| -N(CH3)2 | Strong Electron-Donating (Resonance) | Strongly activates ring towards electrophilic attack, enhances nucleophilicity of ring nitrogen | acs.orgwikipedia.org |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records
Following an exhaustive search of publicly available scientific literature and chemical databases, the specific spectroscopic and structural elucidation data required to construct an article on the chemical compound “this compound” could not be located.
Despite employing various synonyms and systematic search strategies for each analytical technique outlined—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry, X-ray Crystallography, and Elemental Analysis—no experimental or theoretical data for the target compound was found.
The searches consistently retrieved information for the well-known, structurally different compound, 4-(Dimethylamino)pyridine (DMAP). However, per the strict instructions to focus solely on "this compound," this information could not be used. The presence of the thione group (C=S) at the 4-position and the N-amino ylide structure fundamentally alters the molecule's chemical and physical properties compared to DMAP, making any data substitution scientifically inaccurate.
Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables for the specified sections and subsections. The compound appears to be either not yet synthesized, not fully characterized, or its analytical data is not published in accessible literature.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are fundamental to understanding a compound's properties and reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.netekb.eg
For pyridine (B92270) derivatives, the electronic properties are significantly influenced by the nature and position of substituents. An electron-donating group, such as the dimethylamino group at the 1-position of the pyridine ring, is expected to raise the energy of the HOMO, making the molecule a better electron donor. The thione group at the 4-position, with its sulfur atom, will also play a significant role in defining the frontier orbitals.
In a general study of substituted pyridines, DFT calculations at the B3LYP/6-31G(d,p) level have shown that electron-donating groups like -NH2 decrease the HOMO-LUMO gap, which suggests increased reactivity. ekb.eg For 1-(dimethylamino)pyridine-4(1H)-thione, it is anticipated that the HOMO would be localized primarily on the dimethylamino group and the sulfur atom, while the LUMO would be distributed over the pyridine ring. The precise energies of these orbitals would determine the molecule's potential for charge-transfer interactions.
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Pyridines (Analogous Systems) Note: These are values for analogous compounds, not this compound.
| Compound | Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyridine | - | - | - | 6.2415 |
| Pyridine-CHO | -CHO | - | - | 4.9482 |
| Pyridine-OH | -OH | - | - | 6.2306 |
| Pyridine-NH2 | -NH2 | - | - | 6.0864 |
Data sourced from a computational study on substituted pyridines. ekb.eg
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show a region of high negative potential around the sulfur atom of the thione group, indicating its nucleophilic character. The nitrogen atom of the dimethylamino group would also contribute to the electron-rich character. Conversely, the hydrogen atoms of the pyridine ring and the methyl groups would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and reactions with other molecules. nih.govnih.gov Analysis of substituted pyridines has shown that the depth and accessibility of the minimum in the MEP near the ring nitrogen are key indicators of its reactivity. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and characterizing intermediates.
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing its geometry and energy is key to understanding the reaction's kinetics. For processes involving pyridine-thiones, such as tautomerization or reactions at the sulfur atom, computational methods can model the transition state structures.
For the analogous 2-pyridinethione/2-pyridinethiol system, the intramolecular transition state for tautomerization has been calculated to be significantly high in energy (25-30 kcal/mol), suggesting that the process is more likely to occur via an intermolecular mechanism, possibly involving a dimer. acs.org Similar computational approaches could be applied to this compound to determine the energy barriers for its potential reactions.
Reaction intermediates are transient species that are formed and consumed during a chemical reaction. Their detection and characterization can be challenging experimentally. Computational chemistry allows for the theoretical investigation of the structure, stability, and electronic properties of these fleeting species. For reactions involving this compound, such as its role as a catalyst or its participation in multi-component reactions, computational modeling could identify and characterize potential intermediates, providing a more complete picture of the reaction mechanism.
Tautomerism and Isomerism Investigations via Theoretical Methods
Pyridinethiones can exist in equilibrium with their thiol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the substitution pattern on the ring. ubc.cascispace.com
For the parent pyridine-thiones, computational studies have consistently shown that the thione form is the more stable tautomer, particularly in the gas phase. ubc.canih.gov For instance, in the case of 2-pyridinethione, while the thiol form is favored in the gas phase by a small margin, the thione form is thermodynamically more stable in solution due to its larger dipole moment. acs.org DFT calculations have been shown to be reliable for investigating this type of tautomerism. nih.gov
In the case of this compound, it can potentially exist in equilibrium with its thiol tautomer, 4-mercapto-1-(dimethylamino)pyridinium. Theoretical methods could be employed to calculate the relative energies of these two forms and the energy barrier for their interconversion. Based on studies of related systems, it is expected that the thione form would be the predominant species. ubc.ca The choice of computational method and basis set, as well as the inclusion of solvent effects, would be critical for obtaining accurate predictions. rsc.org
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in a crystalline solid and the nature of the forces that govern the crystal's stability. The Hirshfeld surface is generated by partitioning the space in a crystal into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).
Due to the absence of specific crystallographic and Hirshfeld surface analysis data for this compound in the searched literature, the following discussion will draw upon findings for structurally related pyridine and pyridine-thione derivatives to infer the likely intermolecular interactions.
Detailed Research Findings on Analogous Compounds
Studies on various pyridine derivatives reveal common types of intermolecular interactions that are crucial for their crystal packing. For instance, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the analysis indicated that H···H, N···H/H···N, and C···H/H···C interactions are the most significant. nih.gov Specifically, H···H contacts accounted for 46.1% of the total interactions, highlighting the importance of van der Waals forces in the crystal packing. nih.gov N—H···N hydrogen bonds were also observed, forming dimers and contributing to a three-dimensional network. nih.gov
Similarly, an analysis of a cocrystal involving 2-(allylthio)pyridine showed that hydrogen-hydrogen contacts were dominant, contributing 32.1% to the crystal packing. researchgate.net In other complex pyridine derivatives, a variety of interactions such as N—H···N, N–H···π, and π–π stacking interactions have been identified as key contributors to the crystal cohesion. nih.gov
For this compound, it can be anticipated that the thione group (C=S) and the dimethylamino group would play significant roles in directing intermolecular interactions. The sulfur atom of the thione group is a potential hydrogen bond acceptor, while the N-H group in the tautomeric form or C-H groups on the pyridine ring and dimethylamino substituent can act as hydrogen bond donors. The aromatic pyridine ring is also expected to participate in π–π stacking interactions.
Based on the analysis of related compounds, a hypothetical breakdown of the contributions of various intermolecular contacts for this compound is presented below. It is important to note that these are inferred percentages and the actual values would depend on the specific crystal packing of the compound.
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···H | ~30-45% | Represents the most numerous but weakest van der Waals contacts. The percentage is significant due to the abundance of hydrogen atoms in the molecule. |
| S···H/H···S | ~15-25% | Indicates the presence of hydrogen bonds involving the sulfur atom of the thione group as an acceptor. |
| C···H/H···C | ~10-20% | Reflects C—H···π interactions and other weaker C-H contacts. |
| N···H/H···N | ~5-15% | Suggests the involvement of the nitrogen atoms of the pyridine ring and the dimethylamino group in hydrogen bonding. |
| C···C | ~5-10% | Corresponds to π–π stacking interactions between the pyridine rings of adjacent molecules. |
The dnorm surface mapping for analogous pyridine derivatives often reveals distinct red spots, which indicate close intermolecular contacts that are shorter than the van der Waals radii and are typically associated with hydrogen bonds. For this compound, such red spots would be expected near the sulfur atom and the nitrogen atoms, corresponding to S···H and N···H hydrogen bonds.
The two-dimensional fingerprint plot is a graphical representation of the distribution of intermolecular contacts. The plot of de (the distance from the surface to the nearest nucleus external to the surface) versus di (the distance from the surface to the nearest nucleus internal to the surface) provides a summary of the intermolecular interactions. For related pyridine compounds, these plots typically show characteristic features corresponding to the dominant interaction types. For instance, the prominent spike in the lower region of the plot for H···H interactions and the "wings" for hydrogen bonds are common features.
The following table summarizes the key intermolecular interactions identified in various pyridine derivatives through Hirshfeld surface analysis, which provides a basis for predicting the interactions in this compound.
| Compound/Analog | Dominant Intermolecular Interactions | Reference |
|---|---|---|
| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | H···H (46.1%), N···H/H···N (20.4%), C···H/H···C (17.4%), N—H···N hydrogen bonds, N–H···π, and π–π stacking | nih.gov |
| 2-(allylthio)pyridine complex | H···H (32.1%), Halogen bond (N···I) | researchgate.net |
| Oxime-pyridine compounds | Analysis of intermolecular interactions via two-dimensional fingerprint plots | nih.gov |
| Coordination polymers with a pyridine-containing ligand | H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions | mdpi.com |
Organocatalysis and Other Catalytic Applications
1-(Dimethylamino)pyridine-4(1H)-thione as a Potential Organocatalyst
While direct and extensive research into the catalytic applications of this compound is not widely documented, its structural features suggest significant potential as an organocatalyst. The molecule combines the potent nucleophilic character of the 4-(dimethylamino)pyridine moiety with the unique properties of a pyridine-thione group. The thione functionality, existing in tautomeric equilibrium with the corresponding thiol, can participate in various catalytic cycles, including those involving hydrogen bonding, proton transfer, and activation of electrophiles. Its potential can be extrapolated from studies on related pyridine-thiones and imidazolidine-4-thiones, which have been recognized as promising prebiotic organocatalysts capable of facilitating complex reactions like the α-alkylation of aldehydes. uni-muenchen.de The presence of the electron-donating dimethylamino group is expected to enhance the nucleophilicity of the pyridine (B92270) nitrogen, a key feature in many catalytic processes pioneered by its analogue, DMAP.
Analogous N,N-Dimethylaminopyridines (DMAP) in Catalysis
N,N-Dimethylaminopyridine (DMAP) is a highly efficient and widely used nucleophilic catalyst in organic synthesis. utrgv.edusemanticscholar.org Its exceptional activity stems from the enhanced basicity and nucleophilicity of the pyridine nitrogen, a result of resonance stabilization provided by the dimethylamino group at the 4-position.
DMAP is renowned for its ability to catalyze acylation and esterification reactions, often increasing reaction rates by several orders of magnitude compared to uncatalyzed reactions or those using pyridine alone. utrgv.edu The established mechanism for DMAP-catalyzed acylation involves the initial nucleophilic attack of DMAP on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. utrgv.eduacs.orgnih.gov This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the ester product and regenerate the DMAP catalyst. utrgv.edunih.gov An auxiliary base, typically a sterically hindered amine like triethylamine, is often used to neutralize the acid byproduct and ensure the catalytic cycle continues. utrgv.edu This methodology is a cornerstone of organic synthesis, valued for its efficiency with a wide range of substrates, including sterically hindered alcohols. semanticscholar.orgnih.gov
| Reaction Type | Substrate | Acylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Esterification | Sterically hindered alcohols (e.g., mesitol) | Acetic Anhydride | Demonstrates high catalytic activity where other catalysts fail. | semanticscholar.org |
| Acylation | Primary and secondary alcohols | Acid Anhydrides/Chlorides | Forms a reactive N-acylpyridinium intermediate, accelerating the reaction. | utrgv.edunih.gov |
| Lactonization | Hydroxy carboxylic acids | - (Intramolecular) | Effective in promoting intramolecular esterification to form lactones. | youtube.com |
| Amide Coupling | Carboxylic acids and amines | EDC Hydrochloride | Used as a nucleophilic catalyst in conjunction with a coupling agent. | youtube.com |
The catalytic utility of DMAP extends beyond acyl transfer to other important group-transfer reactions. It is frequently employed to facilitate the protection of alcohols and amines through tosylation and silylation.
In tosylation , DMAP reacts with tosyl chloride to form a highly electrophilic N-tosylpyridinium salt. reddit.com This intermediate is significantly more reactive than tosyl chloride itself, enabling the efficient tosylation of even hindered alcohols. reddit.comresearchgate.net This reaction is crucial for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. However, care must be taken as side reactions, such as chlorination, can occur under certain conditions where the chloride counter-ion acts as a nucleophile. nih.gov
Similarly, in silylation , DMAP catalyzes the transfer of silyl (B83357) groups (e.g., from silyl chlorides) to alcohols, forming silyl ethers. This is a common strategy for protecting hydroxyl groups during multi-step syntheses.
| Reaction | Reagent | Substrate | Function | Reference |
|---|---|---|---|---|
| Tosylation | Tosyl Chloride (TsCl) | Alcohols, Amines | Catalyzes the formation of tosylates and sulfonamides, converting alcohols to better leaving groups. | reddit.comnih.govlookchem.com |
| Silylation | Silyl Chlorides (e.g., TBDMSCl) | Alcohols | Facilitates the protection of hydroxyl groups as silyl ethers. | youtube.com |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Amines | Acts as a nucleophilic catalyst for the installation of the Boc protecting group. | youtube.com |
A significant advancement in organocatalysis has been the development of chiral DMAP derivatives for asymmetric synthesis. researchgate.net By rendering the catalyst chiral, it can differentiate between enantiotopic faces or groups of a prochiral substrate, or between the enantiomers of a racemic mixture, leading to enantioenriched products.
Strategies to induce chirality in DMAP analogues include:
Planar Chirality : π-complexation of the pyridine ring to a metal center, creating a "planar-chiral" structure that has proven effective in a variety of asymmetric transformations. nih.gov
Atropisomerism : Introducing bulky substituents to create configurationally stable biaryl axes, which imparts chirality to the catalyst. acs.org
Stereogenic Centers : Incorporating stereocenters into the catalyst's backbone, often in a way that influences the orientation of the substrate in the transition state. bham.ac.uk
These chiral catalysts have been successfully applied in reactions such as the kinetic resolution of secondary alcohols and amines, the Staudinger synthesis of β-lactams, and the acylation of silyl ketene (B1206846) acetals. researchgate.netnih.gov
| Chirality Type | Catalyst Structure | Application | Reference |
|---|---|---|---|
| Planar-Chiral | Ferrocene-based DMAP analogues | Kinetic resolution of amines, acylation of silyl ketene acetals. | nih.govprinceton.edu |
| Atropisomeric | Biaryl analogues of DMAP | Starting point for asymmetric acyl transfer studies. | acs.org |
| Stereocenter-based | DMAP derivatives with stereogenic centers in the side chain | Kinetic resolution of secondary alcohols. | bham.ac.uk |
Mechanistic Insights into Pyridine-Thione Catalysis
The catalytic mechanism of pyridine-thiones is distinct from that of simple pyridines due to the presence of the thione (C=S) group. This group can act as a hydrogen bond acceptor or, via its thiol tautomer, a hydrogen bond donor and proton shuttle. In reactions involving electrophiles, the sulfur atom can act as a potent nucleophile. For instance, studies on the base-catalyzed synthesis of thiazolidine-2-thiones show that the reaction mechanism involves nucleophilic attack followed by cyclization, a process where the thione precursor plays a key role. acs.orgnih.gov Similarly, zinc(II) thione complexes have been shown to be effective Lewis acid catalysts for C-C and C-N bond formation, where the thione moiety is part of the ligand framework influencing the metal's catalytic activity. researchgate.net These examples highlight the versatile roles the thione group can play, from direct nucleophilic attack to modulating the properties of a catalytic center.
Synergistic Catalytic Systems Involving Pyridine-Thiones or their Analogues
The efficacy of pyridine-based catalysts can be significantly enhanced when used in synergistic or cooperative systems. acs.org DMAP and its analogues are often paired with other catalysts to achieve transformations that are not possible with either component alone.
Examples of such systems include:
Dual Catalysis with Metals : DMAP can be used in relay or synergistic catalysis with transition metals like copper, ruthenium, or palladium. acs.org For instance, in a cascade mesylation/SN2-type reaction, DMAP can catalyze the first step, enabling a subsequent metal-catalyzed transformation. acs.org
Co-catalysis with Lewis Acids : The combination of a pyridine derivative with a Lewis acid can activate substrates towards nucleophilic attack. This is seen in the dearomatization of pyridines, where a strong Lewis acid enhances the electrophilicity of the pyridine ring.
Binary Organocatalyst Systems : DMAP can form a synergistic pair with a Brønsted acid, such as saccharin (B28170). In this system, DMAP acts as the base to activate a nucleophile, while the protonated saccharin activates the electrophile, leading to a significant rate enhancement in reactions like the alcoholysis of polylactic acid. bham.ac.uk
Reductive Ozonolysis : Pyridine itself has been shown to act as an organocatalyst in the reductive ozonolysis of alkenes, preventing the formation of hazardous peroxide intermediates by trapping carbonyl oxides. nih.govnih.gov
These synergistic approaches demonstrate the versatility of pyridine-based structures in complex catalytic systems, a potential that likely extends to pyridine-thiones like this compound.
Derivatives and Structure Reactivity Relationships
Synthesis of Substituted 1-(Dimethylamino)pyridine-4(1H)-thione Derivatives
While specific literature on the direct synthesis of this compound is not abundant, its preparation can be inferred from general methods for synthesizing N-substituted pyridinethiones. Typically, the synthesis of pyridine-thione derivatives involves the thionation of the corresponding pyridone. A common method for this transformation is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
The synthesis of various substituted pyridine-2(1H)-thione derivatives has been extensively reported and can serve as a template for analogous 4-thione compounds. For instance, one established route involves the reaction of an enamine with cyanothioacetamide to yield a pyridinethione. researchgate.netneliti.com Another common approach is the condensation of a 3-aryl-2-cyano-prop-2-enethioamide derivative with a β-ketoamide in the presence of a base like piperidine. nih.gov These methods highlight the modularity in accessing substituted pyridine-thione cores by varying the starting materials.
The introduction of the 1-(dimethylamino) group would likely occur as a final step, potentially through the N-amination of the pre-formed pyridine-4(1H)-thione, followed by methylation. The reactivity of the pyridine (B92270) nitrogen allows for such modifications, leading to the desired ylide structure.
Pyridine-Thione Scaffolds in the Construction of Fused Heterocycles
Pyridine-thione scaffolds are highly valued precursors for the synthesis of a wide array of fused heterocyclic systems due to the reactivity of both the thione group and the pyridine ring. ias.ac.in These scaffolds can undergo various cyclization reactions to afford complex bicyclic and polycyclic molecules, many of which are of interest in medicinal chemistry. researchgate.neteurekaselect.com
The pyridine-thione moiety is a versatile starting point for constructing fused ring systems. The sulfur atom of the thione can act as a nucleophile, readily reacting with electrophilic reagents. This reactivity is frequently exploited in ring-closure reactions to form adjacent heterocyclic rings.
A prominent example is the synthesis of thieno[2,3-b]pyridines. This is often achieved by reacting a pyridine-2(1H)-thione derivative with α-halo ketones, α-halo esters, or other halogenated compounds. nih.govresearchgate.net The initial step is the S-alkylation of the thione, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the fused thiophene (B33073) ring. researchgate.net
Furthermore, these bicyclic systems can be elaborated into more complex polycyclic structures. For instance, thieno[2,3-b]pyridine (B153569) derivatives can be used to synthesize tetracyclic compounds such as pyridothienopyrimidines and pyridothienotriazines. researchgate.nettandfonline.com The general strategy involves building additional rings onto the pre-formed bicyclic scaffold, demonstrating the utility of pyridine-thiones as foundational synthons in multi-step syntheses. researchgate.netbohrium.comresearchgate.net
Table 1: Examples of Fused Heterocyclic Systems from Pyridine-Thiones
| Starting Material | Reagent(s) | Fused System | Reference(s) |
|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thiones | Halogenated Compounds | Thieno[2,3-b]pyridines | researchgate.net |
| Pyridine-2(1H)-thione anion | Isothiocyanates, then cyclization | Pyrido[2,3-d]pyrimidines | researchgate.net |
| Thieno[2,3-b]pyridine amines | Diazotization | Pyridothienotriazines | tandfonline.com |
Pyrimidine-Thione and Triazole-Thione Analogues
Pyridine-thiones are instrumental in the synthesis of fused pyrimidine (B1678525) and triazole systems. These heterocycles are significant due to their prevalence in biologically active molecules. researchgate.nettandfonline.com
The construction of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines showcases the synthetic utility of pyridine-thione derivatives. These fused systems are typically assembled from an amino-substituted thieno[2,3-b]pyridine, which itself is derived from a pyridine-thione. tandfonline.com The aminothienopyridine intermediate can react with various one-carbon synthons like formic acid or triethyl orthoformate to close the pyrimidine ring. tandfonline.com
Similarly, triazole- and triazine-fused systems can be accessed. For example, diazotization of ortho-amino-substituted thienopyridines can lead to the formation of a pyridothienotriazine ring system. tandfonline.com The synthesis of 1,2,4-triazole-3-thiones often involves the cyclization of thiosemicarbazide (B42300) precursors, which can be linked to a pyridine core to create fused or directly substituted analogues. researchgate.netzsmu.edu.uanih.gov The combination of pyridine, triazole, and thione moieties in a single molecule has been explored for developing compounds with potential therapeutic applications. amhsr.orgamhsr.org
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties and chemical reactivity of the this compound ring are significantly influenced by its unique combination of functional groups and the nature of any additional substituents. nih.gov
The N-(dimethylamino) group renders the molecule a pyridinium (B92312) ylide. In such structures, the exocyclic nitrogen atom donates electron density into the pyridine ring, making the ring system electron-rich. This increased electron density significantly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho (C-3 and C-5) positions. rsc.org
Development of Novel Heterocyclic Systems Incorporating the this compound Motif
The pyridine-thione motif continues to be a fertile ground for the development of novel and complex heterocyclic systems. Its established reactivity allows for its incorporation into a diverse range of molecular architectures. nih.gov Researchers leverage the pyridine-thione scaffold to synthesize fused systems with multiple heteroatoms, such as pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines. researchgate.nettandfonline.com
The general strategy involves using a substituted pyridine-thione as a key intermediate, which is then elaborated through a series of reactions. researchgate.netneliti.comtandfonline.com For example, S-alkylated pyridine-thiones can be further functionalized to introduce enaminone moieties, which are themselves versatile precursors for subsequent cyclization reactions to form new fused rings. researchgate.netneliti.com
The incorporation of the specific 1-(dimethylamino) group would be expected to enhance the nucleophilicity of the parent pyridine-thione system, potentially facilitating reactions that are sluggish with unsubstituted analogues. This enhanced reactivity could open pathways to novel heterocyclic frameworks that are otherwise difficult to access, further expanding the chemical space available for applications in materials science and drug discovery.
Future Research Directions
Exploration of Novel Synthetic Pathways for Complex Derivatives
The future synthesis of complex derivatives originating from 1-(Dimethylamino)pyridine-4(1H)-thione hinges on the development of innovative and efficient synthetic methodologies. Current synthetic strategies for pyridine-thiones often involve the reaction of precursor compounds like chalcones with cyanothioacetamide. scispace.comresearchgate.netresearchgate.net Future research should aim to move beyond these traditional methods to build a diverse library of derivatives with tailored functionalities.
A primary research goal will be the adaptation of modern C-H functionalization techniques to the pyridine-thione core. rsc.orgbeilstein-journals.org Direct and selective functionalization of the pyridine (B92270) ring is a powerful tool for creating complex molecules from simpler precursors, minimizing waste and improving atom economy. researchgate.net Investigating transition-metal catalyzed cross-coupling reactions at various positions on the pyridine ring could yield a wide array of aryl, alkyl, or acyl substituted derivatives. Furthermore, exploring multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to highly complex and functionalized molecules that are otherwise difficult to synthesize. nih.gov
| Proposed Synthetic Strategy | Potential Derivative Class | Research Objective |
| C-H Arylation/Alkylation | Substituted Pyridine-Thiones | Develop regioselective methods for direct functionalization of the pyridine core. |
| Multicomponent Reactions | Polycyclic/Heterocyclic Systems | Efficiently construct complex molecular scaffolds in a single synthetic operation. |
| S-Alkylation/Arylation | Thioether Derivatives | Explore the reactivity of the thione group to introduce diverse functional moieties. nih.govacs.org |
| Cyclization Reactions | Fused-Ring Systems (e.g., Thienopyridines) | Create novel bicyclic and tricyclic heterocyclic systems with potential biological activity. nih.govsciforum.net |
These advanced synthetic approaches will be crucial for generating a portfolio of novel this compound derivatives, enabling a systematic investigation of their properties and applications.
Advanced Mechanistic Studies Using In-Situ Spectroscopic Techniques
A deep understanding of the reaction mechanisms, tautomeric equilibria, and dynamic behavior of this compound is fundamental to its development. The presence of the thione group introduces the possibility of thiol-thione tautomerism, which can be significantly influenced by the solvent and electronic environment. researchgate.netresearchgate.net Future research should employ advanced in-situ spectroscopic techniques to probe these dynamic processes in real-time.
Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on reaction kinetics, the stability of intermediates, and tautomeric preferences under different conditions. chemicalbook.com FT-IR and Raman spectroscopy can monitor changes in vibrational modes, offering insights into bond formation and cleavage during a chemical transformation. For studying interfacial phenomena, such as the behavior of the compound when adsorbed on a catalyst surface or electrode, surface-enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) would be highly informative. These methods allow for the direct observation of molecular structure and orientation at interfaces, which is critical for applications in catalysis and materials science. acs.org
| Spectroscopic Technique | Research Focus | Expected Insights |
| Variable-Temperature NMR | Tautomerism & Reaction Kinetics | Determination of equilibrium constants, activation energies, and identification of transient intermediates. |
| In-Situ FT-IR/Raman | Real-time Reaction Monitoring | Observation of the formation and consumption of reactants, intermediates, and products. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Interfacial Behavior & Catalysis | Understanding molecular orientation and interaction with surfaces during catalytic processes. |
By combining these powerful analytical tools, researchers can build a comprehensive picture of the mechanistic pathways governing the reactivity of this compound and its derivatives.
Expansion of Catalytic Scope and Selectivity for Challenging Transformations
While DMAP is a renowned nucleophilic catalyst, the unique electronic properties of this compound suggest it could exhibit novel catalytic activities. chemtube3d.comsigmaaldrich.com The thione group, being a soft Lewis base, could play a crucial role in catalysis, either by acting as a binding site for metal catalysts or by influencing the nucleophilicity of the pyridine nitrogen.
Future investigations should systematically evaluate the catalytic potential of this compound in a range of challenging organic transformations. This includes its use as an organocatalyst, a ligand for transition-metal catalysis, or as a phase-transfer catalyst. rsc.org For instance, its ability to catalyze asymmetric reactions, where the formation of one enantiomer is favored over the other, would be a significant advancement. Another area of interest is its application in polymerization reactions, where it might control the rate and structure of polymer formation. The development of immobilized versions of the catalyst on solid supports could also be explored to facilitate catalyst recovery and recycling, a key principle of green chemistry. scispace.com
Development of Predictive Computational Models for Structure-Reactivity Correlations
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, developing robust computational models is a key future research direction. Using methods like Density Functional Theory (DFT), researchers can calculate a variety of molecular properties, including geometric structures, electronic charge distribution, and the energies of different tautomeric forms. researchgate.net
These calculations can establish clear structure-reactivity relationships. For example, by modeling proposed reaction pathways, it is possible to calculate activation barriers and reaction energies, providing insights into reaction feasibility and selectivity. acs.org Computational models can predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies), which aids in the interpretation of experimental data. Furthermore, these models can be used to screen virtual libraries of potential derivatives, identifying promising candidates for synthesis and experimental testing. This synergy between computation and experimentation can significantly accelerate the discovery of new catalysts and materials based on the pyridine-thione scaffold.
Design of Next-Generation Pyridine-Thione Analogues for Specific Chemical Applications
Building on the knowledge gained from synthetic, mechanistic, and computational studies, the ultimate goal is to design and create next-generation analogues of this compound tailored for specific, high-value applications. The pyridine-thione scaffold is present in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netorientjchem.orgacs.orgnih.gov
Future design strategies could focus on several key areas:
Medicinal Chemistry: By strategically modifying the core structure, it may be possible to develop analogues with enhanced potency and selectivity as inhibitors for specific biological targets, such as protein kinases. acs.org The synthesis of hybrid molecules, combining the pyridine-thione core with other pharmacologically active fragments, is another promising approach. mdpi.com
Materials Science: The unique electronic and coordination properties of these compounds make them attractive candidates for incorporation into functional materials. This could include the development of novel ligands for creating metal-organic frameworks (MOFs), photosensitizers for solar energy applications, or components for molecular electronic devices.
Specialized Catalysis: Analogues could be designed with specific steric and electronic features to act as highly selective catalysts for niche transformations where current catalysts are ineffective. This might involve creating chiral versions for asymmetric catalysis or developing systems that can operate under environmentally benign conditions. rsc.org
The systematic design of these advanced analogues will pave the way for the practical application of this compound chemistry in diverse scientific and technological fields. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Dimethylamino)pyridine-4(1H)-thione, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via thionation of its pyridone precursor using Lawesson’s reagent under reflux conditions. For example, a protocol involving refluxing 1-(2-aminoethyl)-2,6-dimethylpyridine-4(1H)-one with Lawesson’s reagent (molar ratio 2:1) for 8 hours yielded 60% product . Key parameters for yield optimization include:
- Reagent stoichiometry : Excess Lawesson’s reagent (1.5–2 equivalents) improves sulfur incorporation.
- Solvent selection : Toluene or dichloromethane minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) resolves the crystal lattice (e.g., monoclinic system, space group P21/m for analogous pyridinethiones, with unit cell parameters a = 5.6113 Å, b = 6.4370 Å, c = 7.0923 Å, β = 100.325°) .
- Spectroscopy :
- FT-IR : Confirm S-H stretching (~2500 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).
- NMR : Distinct δ ~160–170 ppm for C=S in ¹³C NMR.
- Elemental analysis : Validate purity (e.g., C 71.45%, H 4.83%, N 5.22%, S 11.95% in related compounds) .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitutions?
- Methodological Answer : The thione group (-C=S) acts as a soft nucleophile. For example:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.
- Coordination chemistry : Binds transition metals (e.g., Ru, Cu) via sulfur, forming complexes with potential catalytic or biological activity .
- Oxidation : Controlled oxidation with H₂O₂ yields sulfoxide derivatives, which can be monitored via TLC (Rf shift).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence the biological activity of this compound derivatives?
- Methodological Answer :
- Comparative SAR Studies : Substitute the dimethylamino group with bulkier alkyl chains (e.g., ethylbenzyl) to assess antimicrobial or anticancer activity. For instance, hydroxythiopyridones show 3–5× higher antiproliferative activity against cancer cell lines than their pyridone analogs .
- Computational modeling : Use DFT calculations to correlate substituent electronic effects (Hammett σ constants) with binding affinity to biological targets (e.g., enzymes or receptors).
Q. What experimental strategies resolve contradictions in reported biological activity data for pyridinethiones?
- Methodological Answer :
- Standardized assays : Reproduce results using uniform protocols (e.g., MIC testing for antimicrobial activity with Staphylococcus aureus ATCC 25923).
- Metabolite profiling : Use LC-MS to identify degradation products that may skew bioactivity measurements.
- Crystallographic validation : Confirm compound integrity post-bioassay via SCXRD to rule out structural decomposition .
Q. How can computational methods predict the intermolecular interactions of this compound in crystal packing or protein binding?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H, N···H interactions) in crystal structures .
- Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina with AMBER force fields. Adjust protonation states (thione vs. thiolate) based on pH-dependent tautomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
